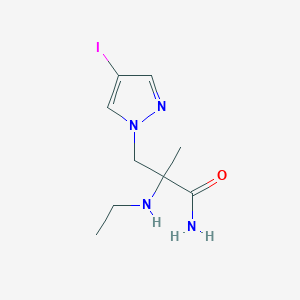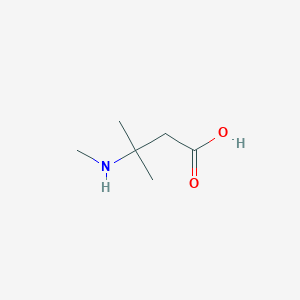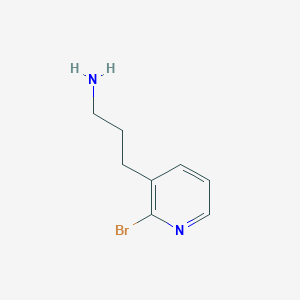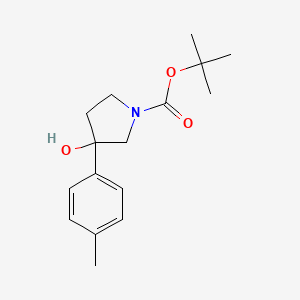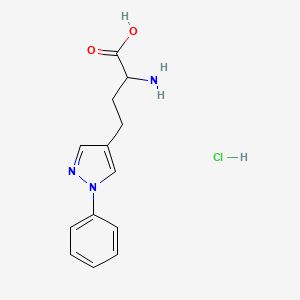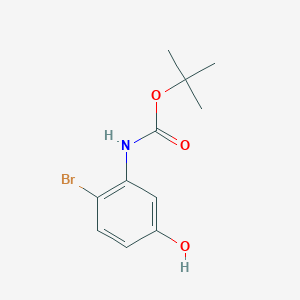
N-Boc-3-amino-4-bromophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-3-amino-4-bromophenol, also known as Carbamic acid, N-(2-bromo-5-hydroxyphenyl)-, 1,1-dimethylethyl ester, is a compound with the molecular formula C11H14BrNO3 and a molecular weight of 288.14 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a bromine atom at the 4-position, and a hydroxyl group at the 3-position of the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-amino-4-bromophenol typically involves the protection of the amino group with a Boc group. One common method involves the reaction of 3-amino-4-bromophenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM) or ethanol (EtOH) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts such as Amberlyst-15 can enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-3-amino-4-bromophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the amino group can be reduced to an amine.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the bromine atom in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the hydroxyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the amino group.
Deprotection: Acidic conditions using TFA or HCl can remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenols, while oxidation and reduction reactions can produce carbonyl compounds and amines, respectively .
Aplicaciones Científicas De Investigación
N-Boc-3-amino-4-bromophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: This compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-Boc-3-amino-4-bromophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amino group to interact with its target. The bromine atom and hydroxyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-4-hydroxyaniline: Similar in structure but lacks the bromine atom.
N-Boc-3-amino-4-chlorophenol: Similar but with a chlorine atom instead of bromine.
N-Boc-3-amino-4-fluorophenol: Similar but with a fluorine atom instead of bromine.
Uniqueness
N-Boc-3-amino-4-bromophenol is unique due to the presence of the bromine atom, which can undergo specific substitution reactions that are not possible with other halogens. This makes it a valuable intermediate in the synthesis of brominated compounds and pharmaceuticals .
Propiedades
Número CAS |
1263285-27-3 |
|---|---|
Fórmula molecular |
C11H14BrNO3 |
Peso molecular |
288.14 g/mol |
Nombre IUPAC |
tert-butyl N-(2-bromo-5-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(15)13-9-6-7(14)4-5-8(9)12/h4-6,14H,1-3H3,(H,13,15) |
Clave InChI |
UEIXVIPUWYKJFS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



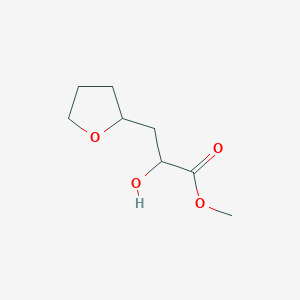
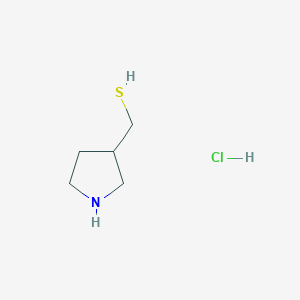

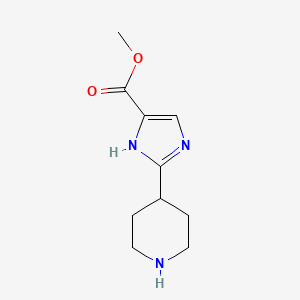
![(2E)-4-(dimethylamino)-N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}but-2-enamide](/img/structure/B13555646.png)
